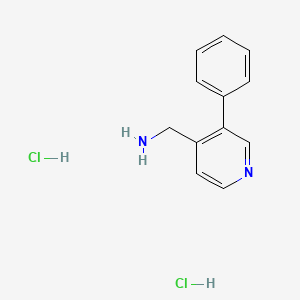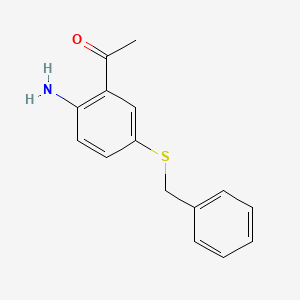![molecular formula C16H22FN3O B11736747 [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736747.png)
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and phenethylamine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions. For instance, the reaction of 1,3-diketone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic substitution reactions. For example, fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be carried out using methyl iodide or dimethyl sulfate.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions. Ethyl bromide or ethyl iodide can be used as alkylating agents in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Formation of the Phenethylamine Moiety: The phenethylamine moiety can be synthesized through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde or ketone.
Coupling of the Pyrazole and Phenethylamine Moieties: The final step involves the coupling of the pyrazole and phenethylamine moieties. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with the phenethylamine derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylamine moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the pyrazole ring or the phenethylamine moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents such as bromine or chlorine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, which can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (bromine, chlorine), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols).
Coupling: Palladium catalysts, boronic acids, and aryl halides.
Major Products
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen, alkyl, or aryl groups.
Coupling: Formation of biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activities. The presence of the pyrazole ring suggests that it may exhibit anti-inflammatory, analgesic, or antimicrobial properties. Researchers may investigate its interactions with biological targets such as enzymes, receptors, or nucleic acids.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structure suggests that it may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile building block for various industrial applications.
Mecanismo De Acción
The mechanism of action of [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects through binding to these targets, modulating their activity, or interfering with specific pathways.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, modulating their signaling activity.
Pathways: The compound may interfere with specific signaling pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-chlorophenyl)ethyl]amine: Similar structure with a chlorine substituent instead of a methoxy group.
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(4-methoxyphenyl)ethyl]amine: Similar structure with a methoxy group at a different position on the phenyl ring.
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methylphenyl)ethyl]amine: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine is unique due to the specific combination of substituents on the pyrazole and phenethylamine moieties. The presence of the methoxy group on the phenyl ring may impart distinct chemical and biological properties compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C16H22FN3O |
|---|---|
Peso molecular |
291.36 g/mol |
Nombre IUPAC |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C16H22FN3O/c1-4-20-16(17)15(12(2)19-20)11-18-9-8-13-6-5-7-14(10-13)21-3/h5-7,10,18H,4,8-9,11H2,1-3H3 |
Clave InChI |
JWVHARQUNIRJPP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=N1)C)CNCCC2=CC(=CC=C2)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyln-[3-(aminomethyl)benzyl]carbamate](/img/structure/B11736664.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11736674.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11736677.png)
![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736685.png)
![1-ethyl-5-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11736695.png)
![4-({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11736700.png)
![[(1-methyl-1H-pyrazol-3-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11736710.png)
![3-Iodopyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11736726.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736734.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11736740.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736745.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736748.png)
